MCHR2 Antagonist Potency: >100-Fold Improvement over Non-Chlorinated Benzamide Scaffold
3-Chloro-N-(4-chloro-2-methylphenyl)benzamide exhibits potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1]. In contrast, the unsubstituted benzamide scaffold (i.e., without the 3-chloro and 4-chloro-2-methyl substitutions) typically exhibits MCHR2 IC50 values >100 nM under identical assay conditions, representing a >100-fold potency enhancement attributable to the precise substitution pattern [2].
| Evidence Dimension | MCHR2 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Unsubstituted benzamide scaffold (estimated IC50 >100 nM) |
| Quantified Difference | >100-fold lower IC50 (higher potency) |
| Conditions | Human MCHR2 receptor expressed in CHO cells; inhibition of MCH-stimulated Ca2+ flux; 10 min preincubation |
Why This Matters
For laboratories engaged in MCHR2-targeted obesity or metabolic disorder research, procuring this compound ensures access to a structurally optimized pharmacophore with validated nanomolar potency, whereas a generic benzamide would lack the necessary activity for meaningful target engagement.
- [1] BindingDB Entry BDBM50360708. CHEMBL1934127. IC50 = 1 nM for MCHR2 Antagonism. View Source
- [2] McBriar MD, et al. Discovery of amide MCHR2 antagonists. Bioorg Med Chem Lett. 2006;16(16):4265-4268. View Source
